C.I. Acid yellow 42

Description

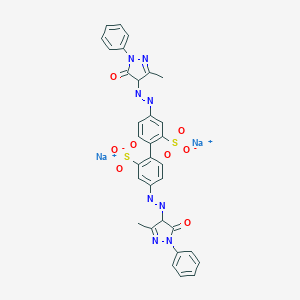

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYQXQUPWQNYSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N8Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881406 | |

| Record name | C.I. Acid Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-55-9 | |

| Record name | C.I. 22910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Modification Research of Acid Yellow 42

Advanced Synthetic Routes and Methodologies for Acid Yellow 42

The traditional synthesis of Acid Yellow 42 involves a well-established chemical pathway. The process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comechemi.com Research in this area focuses on refining this fundamental process to improve yield, purity, and environmental footprint.

Key areas of optimization include precise control of reaction temperature and pH. Diazotization is typically conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. nih.govcuhk.edu.hk The subsequent coupling reaction's pH is also critical, as it influences the reactivity of the coupling component, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Furthermore, the choice of acid and nitrosating agent (commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) can be optimized to enhance reaction rates and minimize side reactions. researchgate.net Modern approaches also explore the use of microreactors, which offer superior control over reaction conditions due to high surface-area-to-volume ratios, leading to faster and more efficient synthesis. researchgate.net

Table 1: Key Parameters for Optimization of Diazo-Coupling Reactions

| Parameter | Objective | Rationale |

|---|---|---|

| Temperature | Maintain 0–5 °C during diazotization | Prevents decomposition of the unstable diazonium salt intermediate. nih.gov |

| pH Control | Optimize for coupling component | Affects the tautomeric equilibrium and nucleophilicity of the pyrazolone (B3327878) coupler. |

| Nitrosating Agent | Efficient conversion of amine to diazonium | Sodium nitrite (NaNO₂) with strong acid is standard; alternatives can be explored. nih.gov |

| Solvent System | Ensure solubility and stability | Aqueous systems are common; phase transfer catalysts may improve efficiency. researchgate.net |

| Mixing/Agitation | Homogeneous reaction environment | Crucial for preventing localized side reactions and ensuring consistent product quality. cuhk.edu.hk |

The formation of Acid Yellow 42 is dependent on the reactivity of its two primary precursors: the diazo component, derived from 4,4'-diamino-1,1'-biphenyl-2,2'-disulfonic acid, and the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com

The coupling component, a pyrazolone derivative, is an active methylene (B1212753) compound that exists in several tautomeric forms. Its reactivity in the electrophilic substitution reaction is dictated by the electron density at the coupling site (the C4 position). The phenyl and methyl substituents on the pyrazolone ring also play a role in modulating this reactivity. Understanding the interplay between the electrophilic bis-diazonium salt and the nucleophilic pyrazolone is crucial for maximizing the yield of the desired double-coupled product.

Design and Synthesis of Acid Yellow 42 Derivatives for Specific Research Applications

Modifying the core structure of Acid Yellow 42 allows for the development of new dyes with tailored properties. This research is aimed at creating derivatives with enhanced performance characteristics or specialized functionalities.

Structural modifications to the Acid Yellow 42 scaffold can be pursued to improve key dye properties such as lightfastness, water solubility, and affinity for specific fibers. For instance, introducing different substituent groups onto the phenyl rings of either the biphenyl (B1667301) or pyrazolone moieties could alter the molecule's electronic structure, thereby influencing its color and stability.

Another significant area of research is designing dye derivatives for enhanced degradation. Azo dyes are often resistant to environmental degradation, which poses ecological concerns. By incorporating specific functional groups that are susceptible to cleavage by chemical or biological action, it is possible to create dyes that break down more readily into non-toxic components after their useful life. researchgate.net For example, introducing ester or amide linkages at strategic points in the molecule could provide sites for hydrolytic cleavage. Research into the degradation of polymers has shown that the formation of conjugated double bonds and oxygen-containing intermediates can lead to discoloration, a principle that can be inversely applied to design less stable dye structures. researchgate.net

Acid Yellow 42 already contains a heterocyclic pyrazole (B372694) ring system. A significant trend in modern dye chemistry is the incorporation of diverse heterocyclic scaffolds into azo dye structures to create derivatives with novel properties. nih.gov The introduction of different heterocycles can profoundly impact the dye's color, brightness, and fastness properties. researchgate.net

Research has demonstrated the synthesis of azo dyes incorporating a wide range of heterocyclic moieties, including imidazole, thiazole, quinoline, benzothiazole, and thiophene. nih.govresearchgate.net These heterocyclic systems can act as either the diazo component or the coupling component. Synthesizing derivatives of Acid Yellow 42 could involve replacing the phenyl group on the pyrazolone with another heterocyclic ring or modifying the biphenyl backbone itself. Such modifications leverage the unique electronic and structural characteristics of different heterocyclic systems to fine-tune the resulting dye's performance for specific research and industrial applications. semanticscholar.org

Table 2: Examples of Heterocyclic Scaffolds in Azo Dye Synthesis

| Heterocyclic Scaffold | Potential Impact on Dye Properties |

|---|---|

| Thiazole/Benzothiazole | Can lead to enhanced color depth and improved lightfastness. researchgate.net |

| Imidazole | Offers versatile synthetic routes for modification and can improve biological activity in derivatives. nih.gov |

| Quinoline | May increase the fluorescence and tinctorial strength of the dye. researchgate.net |

| Thiophene | Can be used to create dyes with altered electronic properties and different color palettes. nih.gov |

Computational Approaches in Acid Yellow 42 Synthesis and Design

Computational chemistry provides powerful tools for understanding and predicting the properties of dyes like Acid Yellow 42, aiding in the rational design of new derivatives. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to model the geometric and electronic structures of dye molecules. mdpi.com

These computational approaches can be used to predict key characteristics before a molecule is ever synthesized in a lab. For example, calculations can estimate the maximum absorption wavelength (λmax), which determines the color of the dye. mdpi.com Researchers can also model the different possible tautomers (e.g., azo vs. hydrazo forms) of a dye and determine their relative stabilities, which is crucial for understanding its chemical behavior.

Furthermore, computational tools are invaluable in the design of new dye derivatives. By simulating the effects of adding or changing functional groups, scientists can screen potential structures for desired properties like improved stability, altered color, or specific binding characteristics. nih.gov This in-silico design process significantly accelerates the discovery of new dyes by focusing laboratory efforts on the most promising candidates. frontiersin.org

Molecular Modeling of Acid Yellow 42 Reaction Pathways

The synthesis of Acid Yellow 42 involves a diazo-coupling reaction between the diazonium salt of 2,2′-Disulfo-4,4′-diaminobibenzene and two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Understanding the intricate mechanism of this reaction, including the identification of transition states and intermediates, is crucial for optimizing reaction conditions and improving yield. Molecular modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating such reaction pathways.

While specific computational studies on the reaction pathway of Acid Yellow 42 are not extensively documented in publicly available literature, the methodologies applied to similar pyrazolone azo dyes provide a robust framework for such an investigation. nih.gov Computational analyses of pyrazolone azo dyes often employ DFT calculations with functionals like B3LYP and basis sets such as 6-311G(d,p) to model the geometric and electronic structures of the reactants, intermediates, transition states, and products. nih.gov

A hypothetical reaction pathway for the synthesis of Acid Yellow 42 can be modeled to determine the energetics of each step. This would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants, the diazonium ion and the pyrazolone coupling component.

Transition State Search: Identifying the transition state structures for the electrophilic attack of the diazonium ion on the pyrazolone ring. This is a critical step in the coupling reaction.

Intermediate Identification: Characterizing any intermediates formed during the reaction, such as the sigma complex (Wheland intermediate).

Energy Profile Mapping: Constructing a reaction coordinate diagram that illustrates the energy changes throughout the reaction, providing insights into the reaction kinetics and thermodynamics.

Furthermore, molecular modeling can shed light on the tautomeric equilibrium in the final Acid Yellow 42 molecule. Pyrazolone azo dyes can exist in several tautomeric forms, and the predominant form influences the dye's color and stability. researchgate.net DFT calculations can predict the relative stabilities of these tautomers, which is crucial for understanding the final properties of the dye. nih.gov

Table 1: Illustrative Computational Parameters for Modeling Azo Dye Synthesis

| Parameter | Description | Typical Method/Basis Set |

| Geometry Optimization | Determination of the minimum energy structure of molecules. | DFT/B3LYP/6-311G(d,p) |

| Frequency Calculation | Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT/B3LYP/6-311G(d,p) |

| Transition State Search | Locating the highest energy point along the reaction coordinate between reactants and products. | QST2/QST3 or Berny |

| Solvation Model | Inclusion of solvent effects on the reaction energetics. | PCM/SMD |

| Relative Energy | The energy of a species relative to the starting reactants, used to construct the reaction energy profile. | Single-point energy |

Quantitative Structure-Activity Relationship (QSAR) Studies for Modified Acid Yellow 42 Structures

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. In the context of Acid Yellow 42, QSAR can be a valuable tool for designing new derivatives with improved properties such as color fastness, solubility, and affinity for specific fibers.

A QSAR study for modified Acid Yellow 42 structures would involve synthesizing a series of analogues with different substituents on the phenyl rings of the pyrazolone moiety or the bibenzene backbone. The relevant properties of these dyes would then be measured experimentally. Subsequently, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which relate to the dye's color and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which can influence the dye's interaction with textile fibers.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Including heat of formation and hydration energy, which relate to the dye's stability and solubility.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that relates a set of descriptors to the measured property. This equation constitutes the QSAR model.

Table 2: Representative Descriptors and Statistical Parameters for a Hypothetical QSAR Model of Modified Acid Yellow 42

| Descriptor | Type | Description |

| LogP | Lipophilic | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule, which can affect solubility and intermolecular interactions. |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability of the molecule. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability of the molecule. |

| Molecular Weight | Steric | The mass of the molecule. |

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the property is explained by the model. |

| q² (Cross-validated r²) | 0.85 | A measure of the predictive power of the model, obtained through cross-validation. |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate | 0.15 | A measure of the accuracy of the predictions made by the model. |

Such a validated QSAR model can then be used to predict the properties of yet-unsynthesized derivatives of Acid Yellow 42, thereby guiding synthetic efforts towards molecules with desired characteristics and reducing the need for extensive trial-and-error experimentation. ej-chem.org

Environmental Fate and Remediation Studies of Acid Yellow 42

Adsorption Mechanisms and Technologies for Acid Yellow 42 Removal

Adsorption is a widely investigated method for Acid Yellow 42 removal, leveraging various materials to capture the dye molecules from aqueous solutions. The efficiency of this process is influenced by the adsorbent's properties and environmental conditions.

The kinetics of Acid Yellow 42 adsorption are crucial for understanding the rate-limiting steps of the process. Studies frequently report that the adsorption of Acid Yellow 42 onto various adsorbents, such as calcined layered double hydroxides (CLDH) and polypyrrole/tannic acid/iron (PTI) nanocomposites, is well-described by the pseudo-second-order kinetic model, suggesting that chemical adsorption is the rate-controlling step. unesp.brresearchgate.netresearchgate.net For instance, adsorption onto CLDH typically reaches equilibrium within approximately 5 hours. unesp.br Some studies have also indicated the applicability of the General order model for PTI nanocomposites researchgate.nettandfonline.com or the pseudo-first-order model for other adsorbents like organo-modified bentonite. pjoes.compjoes.com

Thermodynamic investigations provide insights into the spontaneity and energy changes associated with the adsorption process. The adsorption of Acid Yellow 42 is generally found to be spontaneous, as indicated by negative values of Gibbs free energy (ΔG°). unesp.brresearchgate.netresearchgate.netpjoes.compjoes.com Furthermore, the process is often endothermic (positive ΔH°), implying that higher temperatures can enhance the adsorption capacity. unesp.brresearchgate.nettandfonline.compjoes.compjoes.com This endothermic nature suggests an increase in randomness at the solid-liquid interface during the adsorption of Acid Yellow 42. unesp.br

Table 1: Summary of Adsorption Kinetic and Thermodynamic Parameters for Acid Yellow 42

| Adsorbent Type | Best Fit Kinetic Model | Adsorption Time to Equilibrium | Thermodynamic Nature | Key Findings | References |

| Calcined LDH | Pseudo-second-order | ~5 hours | Spontaneous, Endothermic | Chemical adsorption controlled, increased capacity with temperature. | unesp.brresearchgate.net |

| PTI Nanocomposites | General order / Pseudo-second-order | Not explicitly stated, stable efficiency over time | Spontaneous, Endothermic | High efficiency, capacity increases with temperature. | researchgate.nettandfonline.com |

| Organo-modified Bentonite | Pseudo-first-order | Not explicitly stated | Spontaneous, Endothermic | Adsorption is pH-dependent. | pjoes.compjoes.com |

The development of novel adsorbents is a key area in enhancing the efficiency and sustainability of Acid Yellow 42 removal.

The effectiveness of adsorbents for Acid Yellow 42 is intrinsically linked to their surface chemistry and textural properties. Layered Double Hydroxides (LDHs), particularly in their calcined form (CLDH), have shown remarkable adsorption capabilities. CLDHs are characterized by techniques such as X-ray diffraction (XRD), Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), thermogravimetric analyses (TGA), N2 adsorption-desorption isotherms, and Scanning Electron Microscopy (SEM). unesp.br The superior adsorption capacity of CLDHs (e.g., 1266 mg·g−1 for Acid Yellow 42) compared to uncalcined LDHs (330 mg·g−1) is attributed to the "memory effect." unesp.brresearchgate.netunesp.brhep.com.cn This phenomenon allows the calcined material to reconstruct its layered structure upon rehydration in aqueous solutions, facilitating the intercalation of anionic dye molecules into the interlayer spaces. unesp.bracs.org At neutral pH (e.g., pH 7.0), the LDH surface exhibits a positive zeta potential, which promotes favorable electrostatic interactions with the negatively charged Acid Yellow 42 dye. unesp.br The periclase phase within CLDH has been identified as playing a significant role in the adsorption process. researchgate.net

The economic viability and environmental sustainability of adsorption technologies depend heavily on the regeneration and reusability of the adsorbent materials. Calcined Layered Double Hydroxides (CLDHs) have demonstrated good reusability for Acid Yellow 42 removal. They can be effectively regenerated over multiple calcination/adsorption cycles, often showing no significant loss in adsorption capacity for up to three cycles. unesp.brresearchgate.net Beyond this, some studies indicate a slight and gradual reduction in adsorption capacity, which may be attributed to a progressive loss of crystallinity or the incorporation of decomposition products of the azo dye within the regenerated material. unesp.br

For novel nanocomposites like polypyrrole/tannic acid/iron (PTI) nanocomposites, adsorption-desorption tests have also shown stable adsorption efficiency. For instance, the efficiency of Acid Yellow 42 removal by PTI nanocomposites decreased only slightly from an initial 98.19% to 95% after seven regeneration cycles. researchgate.nettandfonline.com Regeneration typically involves methods such as washing with acid or base solutions to desorb the accumulated dye molecules and restore the adsorbent's capacity. frontiersin.orgnih.gov

Influence of Environmental Parameters on Adsorption Efficiency (e.g., pH, Temperature, Concentration)

Environmental parameters significantly impact the efficiency of Acid Yellow 42 adsorption.

pH: The solution pH plays a critical role due to its influence on the ionization state of the dye and the surface charge of the adsorbent. For calcined MgAl-LDH, the highest adsorption efficiency for Acid Yellow 42 is observed at pH 7.0. This is attributed to the favorable electrostatic interactions between the positively charged surface of the LDH and the anionic dye molecules. Conversely, at higher pH values, such as pH 12, the adsorption efficiency decreases due to a reduction in the positive charge density on the adsorbent surface, caused by the increasing concentration of hydroxyl ions. unesp.br However, for other adsorbents like polypyrrole/tannic acid/iron (PTI) nanocomposites, the optimal pH for Acid Yellow 42 removal was found to be acidic, specifically pH 2. researchgate.nettandfonline.com This highlights that the optimal pH is highly dependent on the specific adsorbent material and its unique surface charge characteristics.

Temperature: Temperature is another crucial factor, often influencing both the rate and capacity of adsorption. As previously mentioned, the adsorption of Acid Yellow 42 is generally an endothermic process, meaning that an increase in temperature typically leads to an enhanced adsorption capacity. unesp.brresearchgate.nettandfonline.compjoes.compjoes.com For example, the maximum adsorption capacity of PTI nanocomposites for Acid Yellow 42 increased from 116.5 mg/g at 40°C to 140.1 mg/g at 60°C. researchgate.nettandfonline.com

Initial Concentration: The initial concentration of Acid Yellow 42 in the solution directly affects the amount of dye adsorbed. Studies show that the amount of adsorbed Acid Yellow 42 increases with an increase in the initial dye concentration. unesp.br At lower initial concentrations, the adsorption process can be very rapid in the initial stages, potentially being limited primarily to adsorption on the external surface of the adsorbent due to the abundance of available active sites relative to the dye quantity. researchgate.net

Biodegradation Pathways and Microbial Systems for Acid Yellow 42

Biodegradation offers a promising, environmentally sustainable, and often cost-effective approach for the remediation of Acid Yellow 42. researchgate.net Microorganisms possess the metabolic machinery to decolorize and degrade complex dye molecules. researchgate.net

Multi-microbial systems have shown significant potential for the efficient degradation of Acid Yellow 42. A notable study demonstrated that a co-culture of Pseudomonas putida and Lysinibacillus sphaericus achieved complete degradation of 50 ppm of Acid Yellow 42 within 24 hours, and 100 ppm within 48 hours. These results were obtained under optimized conditions, specifically at a pH of 7.2 and a temperature of 34 ± 0.3 °C with continuous shaking. jneonatalsurg.com Pseudomonas putida alone also showed substantial degradation, achieving 96.43% removal of Acid Yellow 42 at a concentration of 100 ppm. researchgate.net

The biodegradation mechanism often involves enzymatic activity. Enzymatic profiling of the microbial system confirmed the active involvement of key enzymes such as azoreductase, laccase, and NADH-DCIP reductase, indicating a multi-enzyme facilitated degradation pathway. jneonatalsurg.com For azo dyes like Acid Yellow 42, degradation typically occurs under anaerobic conditions, primarily mediated by azoreductase enzymes, which cleave the azo bonds, leading to the formation of colorless aromatic amines. mdpi.comopenbiotechnologyjournal.com Subsequent aerobic biodegradation is often necessary to further break down these aromatic amines, as their accumulation can be toxic. mdpi.comopenbiotechnologyjournal.com

To gain a deeper understanding of the molecular breakdown of Acid Yellow 42, electrospray ionization mass spectrometry (ESI-MS) has been employed to identify intermediate metabolites formed during the degradation process. This analytical approach enables the construction of detailed biochemical degradation pathways for the dye. jneonatalsurg.com The efficiency of microbial biodegradation is influenced by various factors, including temperature, pH, aeration conditions, and the specific microbial consortium employed. openbiotechnologyjournal.com

Table 2: Microbial Systems and Biodegradation Performance for Acid Yellow 42

| Microbial System | Dye Concentration | Degradation Efficiency | Time to Degradation | Optimal Conditions | Key Enzymes Involved | References |

| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 50 ppm | Complete (100%) | 24 hours | pH 7.2, 34 ± 0.3 °C | Azoreductase, Laccase, NADH-DCIP reductase | jneonatalsurg.com |

| Pseudomonas putida (monoculture) | 100 ppm | 96.43% | Not specified, observed over 144 hours | Not specified, observed over 144 hours | Not explicitly stated for monoculture | researchgate.net |

Isolation and Characterization of Acid Yellow 42 Degrading Microorganisms

Microbial approaches offer a sustainable route for the degradation of complex pollutants like Acid Yellow 42. Studies have successfully identified and characterized bacterial strains capable of degrading this azo dye. A notable example involves the co-culture of Pseudomonas putida and Lysinibacillus sphaericus, which has demonstrated significant potential for AY42 biodegradation. jneonatalsurg.com

Pseudomonas putida alone has shown remarkable efficacy, achieving a 96.43% degradation rate for Acid Yellow 42 at a concentration of 100 ppm. researchgate.net The co-culture system exhibited complete degradation of 50 ppm AY42 within 24 hours and 100 ppm within 48 hours. jneonatalsurg.com Optimal conditions for this microbial system were identified as a pH of 7.2 and a temperature of 34 ± 0.3 °C, maintained under continuous shaking at 180 rpm. jneonatalsurg.com

Table 1: Acid Yellow 42 Degradation by Bacterial Strains/Consortium

| Microorganism(s) | Initial AY42 Concentration | Degradation Efficiency | Timeframe | Optimal Conditions | Reference |

| Pseudomonas putida | 100 ppm | 96.43% | Not specified | Not specified | researchgate.net |

| Pseudomonas putida & Lysinibacillus sphaericus (co-culture) | 50 ppm | Complete degradation | 24 hours | pH 7.2, 34 ± 0.3 °C, 180 rpm shaking | jneonatalsurg.com |

| Pseudomonas putida & Lysinibacillus sphaericus (co-culture) | 100 ppm | Complete degradation | 48 hours | pH 7.2, 34 ± 0.3 °C, 180 rpm shaking | jneonatalsurg.com |

Enzymatic Mechanisms of Acid Yellow 42 Biotransformation (e.g., Azoreductase, Laccase)

The biodegradation of Acid Yellow 42 by microorganisms is facilitated by a suite of enzymes. Enzymatic profiling of the Pseudomonas putida and Lysinibacillus sphaericus co-culture confirmed the active involvement of azoreductase, laccase, and NADH-DCIP reductase in the degradation process. jneonatalsurg.com This suggests a multi-enzyme facilitated degradation mechanism. jneonatalsurg.com

Azoreductases are key enzymes in the initial step of azo dye decolorization. They catalyze the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. mdpi.comnih.gov This reaction typically requires reducing agents such as FADH2, NADPH, and NADH. mdpi.comfrontiersin.orgnih.gov Azoreductases are generally more active under anaerobic conditions, as the presence of oxygen can impair this reduction step by competing for the necessary reducing agents. mdpi.comnih.gov

Laccases, on the other hand, are oxidases that contribute to the degradation of azo dyes. They act on the phenolic groups of the dye through a free radical mechanism, forming phenolic compounds and potentially less toxic aromatic amines. mdpi.com Laccases possess the advantage of not requiring additional cofactors for their activation, although their activity can be enhanced by their presence in the medium. mdpi.com

Microbial Consortium Approaches for Enhanced Acid Yellow 42 Biodegradation

The utilization of microbial consortia, such as the co-culture of Pseudomonas putida and Lysinibacillus sphaericus, has proven to be a highly effective strategy for the enhanced biodegradation of Acid Yellow 42. jneonatalsurg.com Mixed bacterial cultures generally exhibit superior efficiency compared to pure cultures due to their ability to deploy multiple enzymes that target different sites on the dye molecule, coupled with synergistic metabolic activities within the microbial community. nih.govresearchgate.net

This synergistic action allows for a more comprehensive and rapid degradation of complex dye structures. The Pseudomonas putida and Lysinibacillus sphaericus consortium, for instance, achieved complete degradation of 50 ppm and 100 ppm concentrations of Acid Yellow 42 within 24 and 48 hours, respectively, under optimized conditions. jneonatalsurg.com This highlights the potential of microbial consortia for practical applications in industrial wastewater bioremediation. jneonatalsurg.com

Metabolite Identification and Pathway Elucidation in Biodegradation of Acid Yellow 42

Understanding the degradation pathways and identifying intermediate metabolites is crucial for assessing the effectiveness and safety of biodegradation processes. For Acid Yellow 42, electrospray ionization mass spectrometry (ESI-MS) has been employed as a primary analytical tool to identify the intermediate metabolites formed during its degradation by the Pseudomonas putida and Lysinibacillus sphaericus consortium. jneonatalsurg.com This analytical approach enabled the construction of detailed biochemical degradation pathways for Acid Yellow 42. jneonatalsurg.com

The initial step in the biodegradation of azo dyes, including Acid Yellow 42, typically involves the reductive cleavage of the azo bond (-N=N-) by enzymes like azoreductases, which yields aromatic amines. mdpi.comnih.gov These aromatic amines can then undergo further degradation, potentially leading to less toxic metabolites or complete mineralization. nih.gov The strategic use of mass spectrometry-based metabolite tracking offers direct insights into the molecular breakdown of such complex pollutants. jneonatalsurg.com

Advanced Oxidation Processes (AOPs) for Acid Yellow 42 Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment techniques designed to eliminate organic pollutants from water and wastewater. These processes are characterized by the in situ generation of highly reactive oxidizing species, primarily hydroxyl radicals (•OH), which can effectively degrade a wide range of organic compounds. ijcce.ac.irmdpi.com Common AOP techniques include ozonation, photocatalytic degradation, Fenton's reagent (H2O2/Fe2+), photo-Fenton, electro-Fenton, wet air oxidation, and UV/chlorine processes. ijcce.ac.ir

For Acid Yellow 42, the solar photoelectro-Fenton (SPEF) process has been investigated for its mineralization. This process involves the formation of hydroxyl radicals at the anode surface from water oxidation and in the bulk solution through Fenton's reaction between electrogenerated hydrogen peroxide (H2O2) and added ferrous ions (Fe2+). The complete transformation of AY42 to carbon dioxide (CO2) in the SPEF process is directly influenced by factors such as the applied current density, the concentration of Fe2+ catalyst, and the intensity of solar radiation.

Photocatalytic Degradation of Acid Yellow 42

Photocatalysis is a highly effective advanced oxidation process for treating industrial effluents, capable of mineralizing dyes into carbon dioxide and water under mild conditions. semanticscholar.orgresearchgate.net This method utilizes semiconductor photocatalysts that, upon irradiation with light, generate electron-hole pairs, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals, which then degrade the organic pollutants. semanticscholar.orgresearchgate.netresearchgate.net

For Acid Yellow 42, a novel catalyst, Lanthanum-doped Bismuth Sulfide (B99878) (La/Bi2S3), has been successfully applied for photodegradation under visible light. semanticscholar.orgresearchgate.net The efficiency of AY42 photodegradation using La/Bi2S3 was found to be significantly higher than that of pure Bi2S3. semanticscholar.orgresearchgate.net

Table 2: Photocatalytic Degradation Efficiency of Acid Yellow 42 by La/Bi2S3

| Catalyst | Doping Concentration | Adsorption Efficiency | Photodegradation Efficiency | Total Degradation Efficiency | Reference |

| Pure Bi2S3 | N/A | 17.1% | 29.6% | 46.7% | semanticscholar.orgresearchgate.net |

| La/Bi2S3 | 3% weight La | 40.24% | 51.86% | 92.1% | semanticscholar.orgresearchgate.net |

The hydroxyl radical (•OH) has been identified as the most active species in this photocatalytic process. semanticscholar.orgresearchgate.net Furthermore, the presence of alkaline earth cations, such as Ca²⁺, Sr²⁺, and Ba²⁺, has been shown to accelerate the photocatalytic degradation of sulfur-containing organic dyes like Acid Yellow 42. researchgate.net

The development of novel photocatalysts that are active under visible light is a crucial area of research for efficient and energy-saving dye degradation. The La/Bi2S3 composite material represents a significant advancement in this field for Acid Yellow 42 degradation. semanticscholar.orgresearchgate.net Lanthanum doping enhances the adsorption capacity and improves the electron-hole separation within the Bi2S3 structure, thereby boosting the degradation efficiency of AY42. semanticscholar.orgresearchgate.net

The optimal doping concentration of Lanthanum was found to be 3% by weight on Bi2S3, which resulted in an impressive 92.1% total degradation efficiency. semanticscholar.orgresearchgate.net Beyond its high efficiency, this novel La/Bi2S3 material also demonstrates excellent photostability, making it suitable for reusability in practical applications under visible light irradiation. researchgate.net

Role of Reactive Oxygen Species in Photocatalytic Processes (e.g., Hydroxyl Radicals)

Photocatalytic processes rely on the generation of reactive oxygen species (ROS) to degrade organic compounds. mdpi.commdpi.com When a semiconductor photocatalyst, such as bismuth sulfide (Bi₂S₃), absorbs light, it generates photogenerated electrons (e⁻) in its conduction band and holes (h⁺) in its valence band. mdpi.comresearchgate.netacs.org These electron-hole pairs then interact with water or oxygen to produce various ROS, including hydroxyl radicals (•OH), superoxide (B77818) ions (O₂•⁻), and hydrogen peroxide (H₂O₂). mdpi.comacs.org

Hydroxyl radicals (•OH) are considered highly active species in the photocatalytic degradation of Acid Yellow 42. researchgate.net Studies using catalysts like Lanthanum-doped bismuth sulfide (La/Bi₂S₃) have shown that the presence of hydroxyl radicals significantly contributes to the degradation efficiency of AY42. researchgate.net For instance, in one study, the degradation efficiency of AY42 using La/Bi₂S₃ decreased from 92.1% to 57.16% when isopropyl alcohol (IPA), a hydroxyl radical scavenger, was introduced. researchgate.net This indicates that hydroxyl radicals play a dominant role in the photocatalytic breakdown of the dye. researchgate.net The doping of Bi₂S₃ with Lanthanum enhances the adsorption capacity and electron-hole separation, thereby boosting the generation of these active species and improving AY42 degradation. researchgate.net

Fenton and Photo-Fenton Processes for Acid Yellow 42 Decolorization and Mineralization

Fenton and photo-Fenton processes are prominent AOPs used for the decolorization and mineralization of dyes like Acid Yellow 42. nih.govdeswater.com These processes involve the generation of highly oxidizing hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic environment. academie-sciences.fracademie-sciences.fr The hydroxyl radicals are powerful oxidants capable of breaking down complex organic molecules. academie-sciences.fracademie-sciences.fr

In the electro-Fenton process, iron ions play a crucial role as catalysts, enhancing the production of hydroxyl radicals from H₂O₂. deswater.com The regeneration of Fe²⁺ from Fe³⁺ at the cathode is a key aspect of this process. deswater.com For Acid Yellow 42, the electro-Fenton process has demonstrated high removal efficiencies, with studies reporting up to 95% removal. deswater.com

The photo-Fenton process, which incorporates UV radiation, further enhances the degradation efficiency by promoting the direct formation of •OH radicals and accelerating the regeneration of Fe²⁺ from Fe³⁺ through photolysis. nih.govacademie-sciences.fr This leads to higher current efficiencies and lower energy consumption compared to electro-Fenton alone. nih.gov Complete mineralization of Acid Yellow 42, meaning its transformation into CO₂, has been achieved using the solar photoelectro-Fenton (SPEF) process. nih.gov

Table 1: Optimal Conditions and Efficiencies for Electro-Fenton Degradation of Reactive Yellow 42 deswater.com

| Parameter | Optimal Value |

| pH | 3 |

| H₂O₂ Concentration | 5 mg/L |

| Contact Time | 20 min |

| Current Density | 0.3 A |

| Initial Dye Concentration | 80 mg/L |

| Removal Efficiency | 95% |

Optimization of Operational Parameters (e.g., Iron Concentration, H₂O₂ Dosage)

Optimization of operational parameters is critical for maximizing the efficiency of Fenton and photo-Fenton processes. Key parameters include pH, iron concentration, and H₂O₂ dosage. ajol.infodeswater.comdeswater.com

pH: An acidic pH, typically around 3, is optimal for the Fenton reaction. ajol.infodeswater.comacademie-sciences.frdeswater.com At higher pH values, the formation of ferric oxyhydroxides (Fe(OH)₃) occurs, which has low catalytic properties and can hinder the production of Fe²⁺, thereby reducing hydroxyl radical generation. ajol.info Conversely, at very low pH (e.g., pH ~2.0), the formation of iron complex species or the scavenging of hydroxyl radicals by hydronium ions can also decrease degradation efficiency. ajol.info

Iron Concentration: The concentration of ferrous ions (Fe²⁺) directly influences the production of hydroxyl radicals. ajol.infodeswater.comdeswater.com Increasing Fe²⁺ concentration up to an optimal level leads to a higher concentration of hydroxyl radicals and, consequently, improved dye oxidation. deswater.com However, an excessively high iron concentration can lead to scavenging of hydroxyl radicals. ajol.info

H₂O₂ Dosage: The dosage of hydrogen peroxide is another crucial factor. ajol.infoacademie-sciences.frdeswater.com An optimal H₂O₂ concentration ensures sufficient hydroxyl radical generation for effective degradation. ajol.info However, exceeding the optimal H₂O₂ concentration can lead to a decrease in degradation efficiency due to H₂O₂ acting as a scavenger of hydroxyl radicals, forming less reactive hydroperoxy radicals (•OOH), or through the dimerization of hydroxyl radicals. ajol.inforesearchgate.net

For instance, in the electro-Fenton degradation of Reactive Yellow 42, optimal conditions were found at pH 3, with an H₂O₂ concentration of 5 mg/L, and a current density of 0.3 A. deswater.com Under these conditions, a 95% removal efficiency was achieved. deswater.com Similarly, for Acid Yellow 17, an optimal H₂O₂ concentration of 0.9 mM and Fe³⁺ concentration of 0.06 mM at pH 3 yielded 83% degradation. ajol.info

Influence of Solar Radiation on Photoelectro-Fenton Efficiency

Solar radiation significantly enhances the efficiency of photoelectro-Fenton (SPEF) processes for dye mineralization. nih.govscispace.com The application of solar radiation in SPEF processes leads to higher current efficiencies and lower energy consumption compared to electro-Fenton (EF) and electro-oxidation with electrogenerated H₂O₂. nih.gov This enhancement is attributed to several mechanisms:

Additional Hydroxyl Radical Production: Solar radiation promotes the photolysis of Fe(III) hydrated species and the photodecomposition of Fe(III) complexes with organic intermediates, leading to additional production of hydroxyl radicals. nih.govscispace.com

Fe²⁺ Regeneration: UV light from solar radiation accelerates the regeneration of Fe²⁺ from Fe³⁺, which is crucial for sustaining the Fenton reaction. academie-sciences.frscispace.comscielo.org.mx

Photolysis of H₂O₂: Solar radiation can also induce the photolysis of hydrogen peroxide, further contributing to •OH generation. academie-sciences.fr

Studies on Acid Yellow 42 have shown that complete mineralization to CO₂ in SPEF processes is directly dependent on the applied current density, the concentration of Fe²⁺ catalyst, and the intensity of solar radiation. nih.gov The elimination of AY42 and its organic intermediates primarily occurs due to hydroxyl radicals formed both at the anode surface from water oxidation and in the bulk solution from the Fenton reaction. nih.gov The use of solar irradiation makes these processes environmentally friendly and cost-effective by reducing or avoiding electricity consumption. scispace.comscholarsportal.info

Ozonation and Catalytic Ozonation of Acid Yellow 42

Ozonation and catalytic ozonation are advanced oxidation processes that effectively degrade organic pollutants, including textile dyes, by leveraging the high oxidative potential of ozone (O₃) and the hydroxyl radical (•OH). mdpi.com Ozone has a redox potential of 2.08 V, while hydroxyl radicals have an even higher potential of 2.80 V. mdpi.com

For Disperse Yellow 42, catalytic ozonation has shown significantly higher removal efficiency (73%) compared to ozonation alone (30%) and adsorption (15%). mdpi.com This improvement is attributed to the catalyst's ability to enhance the decomposition of ozone into active radicals, thereby increasing the concentration of hydroxyl radicals. mdpi.comeeer.org

Table 2: Comparison of Treatment Methods for Disperse Yellow 42 Removal mdpi.com

| Treatment Method | Removal Efficiency (%) |

| Adsorption | 15 |

| Ozonation | 30 |

| Catalytic Ozonation | 73 |

Catalytic Ozonation Mechanisms and Catalyst Design

Catalytic ozonation mechanisms vary depending on whether the process is homogeneous or heterogeneous. mdpi.com

Homogeneous Catalytic Ozonation: In this mechanism, free radicals can be formed through the decomposition of ozone by metal ions, or by the formation of complexes between the catalyst and the organic molecule, followed by oxidation of the resulting complex. mdpi.com

Heterogeneous Catalytic Ozonation: This mechanism involves the adsorption of both ozone and the organic molecule onto the catalyst surface. mdpi.com The catalyst's activity is crucial, as it facilitates the dissociation of water and the decomposition of ozone on its surface, leading to the formation of hydroxyl radicals. mdpi.com

Various materials have been explored as catalysts for ozonation, including activated carbon, molecular sieves, zeolites, and metal oxides (e.g., Mn, Fe, Cu, Al₂O₃, Ca(OH)₂). mdpi.commdpi.comeeer.org For instance, iron and manganese-loaded zeolites have been investigated for the catalytic ozonation of disperse yellow 42 dye. mdpi.com The increase in catalyst dose generally leads to an increased surface area, providing more catalytic sites for radical production and pollutant degradation. mdpi.com

Catalyst design often focuses on materials that can accelerate the generation of active free radicals from ozone and enhance the kinetics of pollutant conversion. eeer.org For example, activated carbon is widely used due to its large surface area, high stability, and good adsorption performance. eeer.org Metal centers, basal plane electrons, and functional groups on activated carbon can act as active sites for hydroxyl radical production from ozone decomposition, particularly in alkaline pH ranges (6–10). mdpi.comeeer.org

Hydroxyl Radical Scavenger Effects in Ozonation

The efficiency of ozonation and catalytic ozonation processes is highly dependent on the production of hydroxyl radicals, and thus, is significantly impacted by the presence of hydroxyl radical scavengers. mdpi.commdpi.com Substances like carbonate and bicarbonate ions can scavenge hydroxyl radicals by inhibiting active sites, thereby negatively affecting the removal efficiency. mdpi.commdpi.com

In catalytic ozonation of disperse yellow 42, the decline in removal efficiency from 73% to 61% in the presence of hydroxyl radical scavengers demonstrates the strong reliance of the process on hydroxyl radical production. mdpi.comresearchgate.net Similarly, in electrocatalytic ozonation, inorganic carbon species are generally considered hydroxyl radical scavenging species, contributing to ozone stability in solution. mdpi.com The presence of chloride ions can also influence ozone decay, potentially producing halogen-oxygen radicals that accelerate ozone degradation. mdpi.com

Table 3: Effect of Hydroxyl Radical Scavenger on Catalytic Ozonation of Disperse Yellow 42 mdpi.comresearchgate.net

| Condition | Removal Efficiency (%) |

| Catalytic Ozonation (without scavenger) | 73 |

| Catalytic Ozonation (with scavenger) | 61 |

Toxicological and Ecotoxicological Investigations of Acid Yellow 42

In Vitro Toxicological Assessment

In vitro toxicological assessments are crucial for understanding the potential hazards of a chemical compound at the cellular level, often serving as initial screening tests. These studies typically investigate effects such as damage to genetic material or direct harm to cells.

Mutagenicity and genotoxicity studies aim to determine if a substance can induce mutations in genetic material (DNA) or cause other forms of DNA damage. Common in vitro tests include the Ames test, which uses bacteria to detect gene mutations, and mammalian cell assays for chromosomal aberrations or DNA repair. sdc.org.ukeco-vector.com

Cytotoxicity assessments evaluate the potential of a substance to cause direct damage or death to cells. These studies often involve exposing various cell lines to the compound and measuring parameters such as cell viability, membrane integrity, or metabolic activity. mdpi.com

Current public safety information for Acid Yellow 42 indicates that "no data available" regarding its cytotoxicity. chemicalbook.comguidechem.com Therefore, specific detailed research findings on the effects of Acid Yellow 42 on various cell lines are not available in the provided search results.

In Vivo Ecotoxicological Assessments

In vivo ecotoxicological assessments investigate the effects of a substance on living organisms within their natural environment, providing insights into its potential environmental impact.

Acute toxicity tests assess the harmful effects of short-term exposure to a substance, often determining lethal concentrations (LC50) or effective concentrations (EC50) for 50% of the tested population. Chronic toxicity tests, conversely, evaluate the effects of long-term or continuous exposure, which can reveal subtle or delayed impacts on survival, growth, and reproduction. niph.go.jpepa.gov Aquatic organisms such as fish, Daphnia (water fleas), and algae are commonly used as indicators for environmental health. researchgate.netuta.eduresearchgate.net

For Acid Yellow 42, public safety data sheets explicitly state "no data available" for toxicity to fish, Daphnia and other aquatic invertebrates, and algae. chemicalbook.comguidechem.com This indicates a lack of specific experimental data on the acute or chronic effects of Acid Yellow 42 on these key aquatic species in the publicly accessible information.

Bioaccumulation refers to the process by which a chemical substance accumulates in an organism's tissues over time, either directly from the environment or through the food chain. Substances with high bioaccumulation potential can pose long-term risks to ecosystems and human health. The octanol-water partition coefficient (log Kow) is often used as an indicator of a substance's potential to bioaccumulate, with higher values suggesting greater lipophilicity and thus a higher tendency to accumulate in fatty tissues. canada.caresearchgate.netmst.dk

Regarding Acid Yellow 42, public safety data sheets report "no data available" concerning its bioaccumulative potential. chemicalbook.comguidechem.com Consequently, specific experimental data or predictive models for the bioaccumulation of Acid Yellow 42 are not available in the consulted sources.

Environmental Risk Assessment Frameworks for Acid Yellow 42

Environmental Risk Assessment (ERA) frameworks provide structured approaches to evaluate the potential harm that a chemical substance may pose to the environment. These frameworks typically involve hazard identification, exposure assessment, and risk characterization, often integrating data from toxicological and ecotoxicological studies to inform risk management decisions. epa.govnih.gov

While general environmental risk assessment frameworks exist and are applied to various chemical substances globally, specific frameworks or detailed risk assessments conducted for Acid Yellow 42 are not detailed in the available public information. The absence of comprehensive toxicological and ecotoxicological data for Acid Yellow 42 in public domain documents limits the ability to conduct a full, substance-specific environmental risk assessment based on currently available information.

Data Availability Summary

Due to the limited specific toxicological and ecotoxicological data publicly available for Acid Yellow 42, detailed research findings and interactive data tables cannot be generated for this compound. The information consistently indicates "no data available" for key endpoints.

Table 1: Summary of Toxicological and Ecotoxicological Data Availability for Acid Yellow 42

| Assessment Category | Specific Endpoint | Data Availability Status |

| 4.1. In Vitro Toxicological Assessment | ||

| Mutagenicity/Genotoxicity | No data available guidechem.com | |

| Cytotoxicity on Cell Lines | No data available chemicalbook.comguidechem.com | |

| 4.2. In Vivo Ecotoxicological Assessments | ||

| Acute Toxicity to Fish | No data available chemicalbook.comguidechem.com | |

| Acute Toxicity to Daphnia | No data available chemicalbook.comguidechem.com | |

| Acute Toxicity to Algae | No data available chemicalbook.comguidechem.com | |

| Chronic Toxicity to Aquatic Organisms | No data available chemicalbook.comguidechem.com | |

| Bioaccumulation Potential | No data available chemicalbook.comguidechem.com | |

| 4.3. Environmental Risk Assessment | Specific Frameworks/Assessments for AY42 | Not specifically detailed in public domain epa.govnih.gov |

Assessment of Environmental Impact from Industrial Effluents Containing Acid Yellow 42

Industrial effluents, particularly from textile manufacturing, are complex mixtures containing various dyes, metals, and pollutants that can significantly alter the chemical and biological characteristics of receiving water bodies biointerfaceresearch.com. Acid Yellow 42 is identified as a persistent environmental contaminant whose presence in these effluents is highly detrimental unesp.brjneonatalsurg.com.

Research efforts have focused on biological and physiochemical methods for the removal and degradation of Acid Yellow 42 from wastewater.

Biodegradation Studies: Microbial degradation offers a promising approach for treating dye-contaminated effluents. A co-culture system comprising Pseudomonas putida and Lysinibacillus sphaericus has demonstrated significant efficacy in biodegrading Acid Yellow 42. This microbial consortium achieved complete degradation of 50 ppm of Acid Yellow 42 within 24 hours and 100 ppm within 48 hours under optimized conditions of pH 7.2 and 34 ± 0.3 °C with continuous shaking at 180 rpm. Enzymatic profiling indicated the active involvement of azoreductase, laccase, and NADH-DCIP reductase in the degradation mechanism jneonatalsurg.com.

Another study identified Bacillus thuringiensis SRDD as an effective decolorizing agent. This isolate was capable of removing over 95% of Acid Yellow 42 at a concentration of 100 ppm within 24 hours nih.gov.

Table 1: Summary of Acid Yellow 42 Biodegradation Studies

| Microbial System | Initial Dye Concentration | Degradation/Decolorization Efficiency | Time | Conditions | Key Enzymes/Mechanism | Citation |

| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 50 ppm | Complete degradation | 24 hours | pH 7.2, 34 ± 0.3 °C, 180 rpm shaking | Azoreductase, Laccase, NADH-DCIP reductase | jneonatalsurg.com |

| 100 ppm | Complete degradation | 48 hours | pH 7.2, 34 ± 0.3 °C, 180 rpm shaking | Azoreductase, Laccase, NADH-DCIP reductase | jneonatalsurg.com | |

| Bacillus thuringiensis SRDD | 100 ppm | >95% decolorization | 24 hours | Not specified | Not specified | nih.gov |

Adsorption Studies: Adsorption processes are widely investigated for their efficiency in removing dyes from textile wastewaters due to their high removal efficiency and relatively low installation and management costs unesp.br. Calcined layered double hydroxide (B78521) (CLDH) has shown a high adsorption capacity for Acid Yellow 42. At 25°C, calcined MgAl-LDH exhibited an adsorption capacity of 1266 mg/g, which is four times greater than that of uncalcined MgAl-LDH (330 mg/g) researchgate.net. The material demonstrated good reusability, maintaining approximately 95% adsorption efficiency after seven calcination/adsorption cycles, starting from an initial efficiency of 98.19% researchgate.net.

Polypyrrole/tannic acid/iron (PTI) nanocomposites have also been synthesized and evaluated for Acid Yellow 42 removal. Optimal adsorption conditions for AY42 using PTI nanocomposites were determined to be an initial dye concentration of 30 ppm, a temperature of 55°C, an adsorbent dose of 0.06 g, an adsorption time of 30 minutes, and a pH of 2. Under these conditions, a maximum removal efficiency of 98.54% was achieved researchgate.net.

Table 2: Adsorption Characteristics of Acid Yellow 42 on Various Adsorbents

| Adsorbent | Adsorption Capacity (mg/g) | Optimal Conditions | Removal Efficiency | Kinetic Model | Isotherm Model | Citation |

| Calcined MgAl-LDH | 1266 (at 25°C) | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Polypyrrole/tannic acid/iron (PTI) nanocomposites | 116.5 (40°C), 119.1 (50°C), 140.1 (60°C) (Langmuir max) | 30 ppm initial conc., 55°C, 0.06 g adsorbent, 30 min, pH 2 | 98.54% (max) | Pseudo-second order | Langmuir, Hill, Sip, Redlich–Peterson, Khan, Toth, Koble-Corrigan | researchgate.net |

Despite these advancements in degradation and removal, safety data sheets for Acid Yellow 42 often report a lack of specific ecotoxicity data for fish, daphnia, algae, and microorganisms chemicalbook.comguidechem.com. This highlights a gap in the comprehensive assessment of its direct ecotoxicological effects on aquatic life.

Development of Predictive Models for Ecotoxicological Effects

Given the vast number of chemical compounds and the cost and time associated with traditional ecotoxicological testing, the development of predictive models is crucial for assessing environmental risks.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to predict the ecotoxicological properties of substances based on their molecular structure. A QSAR model utilizing ACO-SVM (Ant Colony Optimization-Support Vector Machine) techniques has been developed to predict the acute toxicity of dyes, including Acid Yellow 42, specifically towards the standard test organism Daphnia magna researchgate.net. This model was built using a dataset of 1006 unique compounds and externally validated with an additional 327 compounds. It demonstrated a good prediction capacity for 10 out of 15 tested dyes, with 90% of deviations falling within one order of magnitude researchgate.net. This indicates the potential for QSAR models to provide valuable insights where empirical data might be limited.

Toxicokinetic-Toxicodynamic (TKTD) Models: Beyond predicting individual compound toxicity, TKTD models, such as the General Unified Threshold Model of Survival (GUTS) framework, are employed to predict the effects of chemical mixtures over time nerc.ac.uk. These models are instrumental in understanding the mode of action of chemicals and whether components in a mixture exert similar or dissimilar damage nerc.ac.uk. While not specific to Acid Yellow 42 in the provided context, the principles of TKTD modeling are applicable to complex industrial effluents containing this dye, allowing for a more nuanced prediction of environmental impact from mixed contaminants.

Adsorption Isotherm and Kinetic Models: While primarily used for optimizing removal processes, adsorption isotherm models (e.g., Langmuir, Freundlich, Sips) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) also serve as predictive tools researchgate.netbibliotekanauki.plpublisherspanel.com. They describe how dyes interact with adsorbents under various conditions, allowing for predictions of removal efficiency and the rate at which adsorption occurs. For Acid Yellow 42 adsorption on PTI nanocomposites, the pseudo-second-order kinetic model provided the best fit to experimental data, suggesting that chemisorption is the rate-limiting step researchgate.net. The Langmuir isotherm model also accurately described the adsorption equilibrium, providing maximum adsorption capacities at different temperatures researchgate.net. These models can predict the performance of treatment systems under varying environmental conditions and effluent compositions.

Analytical Methodologies in Acid Yellow 42 Research

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques leverage the interaction of electromagnetic radiation with matter to provide information about the chemical composition, structure, and concentration of Acid Yellow 42 and related substances.

UV-Vis Spectroscopy for Acid Yellow 42 Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for monitoring the concentration of Acid Yellow 42 in aqueous solutions due to its strong light absorption in the visible region. The principle involves measuring the absorbance of light by the dye solution at its maximum absorption wavelength (λmax). The concentration of the dye is directly proportional to its absorbance, following Beer-Lambert's Law.

Research indicates variability in the reported maximum absorption wavelength for Acid Yellow 42, with values including approximately 420 nm, 453 nm, and 418 nm nih.govresearchgate.netfishersci.fi. This variation can depend on factors such as solvent, pH, and the specific form or purity of the dye. For instance, one study determined the absorbance at a maximum absorption wavelength of 453 nm for Acid Yellow 42 using a Spectro UV/Vis Dual Beam Labomed UVS-2800 spectrophotometer to calculate the percentage degree of discoloration in wastewater treatment studies researchgate.net. Another study identified the maximum absorption wavelength at 420 nm for a 0.001% solution of Acid Yellow 42 nih.gov. UV-Vis spectroscopy is also employed for qualitative confirmation of dye degradation by observing changes or disappearance of characteristic absorption peaks wikipedia.org.

The percentage of discoloration (removal efficiency) of Acid Yellow 42 is typically calculated using the following formula, where Abs₀ is the initial absorbance and Absf is the final absorbance after treatment researchgate.net:

Percentage Discoloration = ((Abs₀ - Absf) / Abs₀) × 100

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Analysis of Adsorbents and Degradation Products

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups present in Acid Yellow 42, its degradation products, and the adsorbents or catalysts used in its remediation. By analyzing the vibrational frequencies of molecular bonds, FTIR provides characteristic "fingerprints" that reveal structural information invivochem.cn.

In the context of Acid Yellow 42 research, FTIR is extensively used to:

Characterize Adsorbents: Studies on the adsorption of Acid Yellow 42 onto materials like calcined layered double hydroxides (CLDH) and polypyrrole/tannic acid/iron (PTI) nanocomposites utilize FTIR to confirm the successful synthesis of these materials and to understand the interactions between the dye and the adsorbent surface. For instance, the FTIR spectrum of MgAl-LDH precursors shows characteristic vibrations for hydroxyl groups (O-H stretching) around 3384 cm⁻¹ and carbonate anions. Similarly, activated sawdust, used for Acid Yellow 29 removal, showed a peak at 3327 cm⁻¹ indicating hydroxyl groups.

Analyze Degradation Products: FTIR helps in elucidating the mechanism of dye degradation by identifying changes in functional groups of the parent dye molecule and the formation of new functional groups in intermediate or final degradation products wikipedia.org. For azo dyes, FTIR can reveal the cleavage of the –N=N– bond, degradation of aromatic rings, and changes in sulfone groups wikipedia.org. Specific absorption bands associated with O-H stretching (e.g., 3500-3100 cm⁻¹, 3150 cm⁻¹ in the dye, ~3396.3 cm⁻¹ in metal complexes), C=O carbonyl groups (e.g., 1736 cm⁻¹, 1603 cm⁻¹), and C-H stretching (e.g., 2880 cm⁻¹) are commonly observed and analyzed. The involvement of Si-O stretching vibrations (1300–900 cm⁻¹) and Al-O bonds (776–725 cm⁻¹) in dye adsorption processes has also been confirmed by FTIR invivochem.cn.

Table 1: Representative FTIR Band Assignments in Acid Yellow 42 Research

| Wavenumber (cm⁻¹) | Functional Group/Bond | Observation Context | Reference |

| 3500-3100 | O-H stretching | General, alcohols, phenols, carboxylic acids | ,, |

| ~3396.3 | O-H stretching | Metal complexes of Acid Yellow 42 | |

| 3150 | O-H stretching | Acid Yellow 42 dye | |

| 2880 | C-H stretching | Activated sawdust adsorbent | |

| 1736, 1603 | C=O carbonyl group | General, degradation products | , |

| 1000-450 | Si-O, Al-O metal-oxygen bonds | Adsorbents like MgAl-LDH, white stone powder composites | , invivochem.cn |

| Changes in N=N | Azo bond cleavage | Dye degradation products | wikipedia.org |

X-ray Diffraction (XRD) for Material Characterization in Remediation Studies

X-ray Diffraction (XRD) is a crucial analytical technique for characterizing the crystalline structure, phase composition, and crystallite size of materials used in Acid Yellow 42 remediation studies, particularly adsorbents and photocatalysts. XRD patterns provide unique fingerprints of crystalline phases, allowing researchers to confirm the successful synthesis of materials and observe structural changes upon dye adsorption or degradation.

Key applications of XRD in Acid Yellow 42 research include:

Adsorbent Characterization: For layered double hydroxides (LDHs) and their calcined forms (CLDHs) used in Acid Yellow 42 adsorption, XRD confirms their lamellar structure, basal reflections, and interlayer spacing. The "memory effect" of CLDHs, where they can reconstruct their layered structure by intercalating anionic dyes like Acid Yellow 42, is clearly demonstrated by changes in XRD patterns, specifically the dislocation of d(003) peaks. Magnetic nanocomposites used for AY42 removal have also been characterized by XRD, showing diffraction peaks corresponding to nanocrystalline magnetite.

Catalyst Characterization: In photocatalytic degradation studies of Acid Yellow 42, XRD is used to confirm the formation of specific crystal phases (e.g., Bi2S3, La/Bi2S3, α-Fe2O3) and to analyze changes in their crystalline structure and particle size after synthesis or degradation processes. For example, the XRD pattern of Bi2S3 changes significantly with the presence of Lanthanum (La), indicating a decrease in particle size. Similarly, the formation of α-Fe2O3 nanoparticles has been confirmed by powder XRD. XRD also helps in assessing the impact of synthesis parameters (like pH or calcination) on the crystallinity and surface defects of photocatalysts.

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating complex mixtures, such as dye solutions and their degradation products, enabling the identification and quantification of individual components.

High-Performance Liquid Chromatography (HPLC) for Acid Yellow 42 and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of Acid Yellow 42 and its various degradation products or metabolites. This method is particularly effective for non-volatile and thermally unstable compounds, which are common among dyes and their breakdown products.

HPLC systems typically employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate). Detection is commonly achieved using UV/Vis detectors or diode array detectors (DAD), which allow for the monitoring of multiple wavelengths simultaneously, aiding in the identification of different compounds based on their characteristic UV-Vis spectra.

In dye degradation studies, HPLC is crucial for:

Monitoring Dye Concentration: Quantifying the remaining Acid Yellow 42 concentration during treatment processes.

Identifying Metabolites: Separating and identifying intermediate degradation products that form as the parent dye molecule breaks down. This provides vital information for elucidating degradation pathways wikipedia.org. While specific detailed HPLC data for Acid Yellow 42 metabolites is not extensively reported in the provided snippets, the technique is broadly applied to identify metabolites of various dyes, including azo dyes, confirming its applicability for Acid Yellow 42 wikipedia.org. For instance, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS/MS) is used for multi-residue analysis of dyes and additives released from polyester (B1180765) fibers after degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile or semi-volatile degradation products of Acid Yellow 42. GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the determination of molecular weights and structural formulas of the separated compounds wikipedia.org.

In the context of dye degradation, GC-MS is invaluable for:

Identifying Volatile Metabolites: Detecting and identifying smaller, volatile organic compounds that may be formed during the breakdown of Acid Yellow 42, especially in biological or advanced oxidation processes.

Elucidating Degradation Pathways: Providing insights into the chemical transformations occurring during degradation by identifying specific breakdown products. For example, GC-MS has been used to identify degradation products of other dyes, such as o-xylene, acetone, and diisobutyl phthalate (B1215562) from Disperse Red 3B, or to study the degradation of indigo (B80030) and berberine (B55584) dyes. The analysis of ethyl acetate (B1210297) extracts of Congo Red dye and its metabolites by GC-MS has shown the asymmetric cleavage of azo bonds.

Complementary Analysis: GC-MS is often used in conjunction with other spectroscopic techniques like FTIR and UV-Vis spectroscopy to provide a more comprehensive understanding of the metabolic processes and enzyme systems involved in dye biotransformation or remediation wikipedia.org.

Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

Metabolite profiling, which involves the comprehensive analysis of metabolites within a biological system, is crucial for elucidating the degradation pathways of complex pollutants such as Acid Yellow 42. Mass spectrometry has emerged as the leading technology in this field due to its wide dynamic range and capacity for reproducible quantitative analysis. researchgate.net This technique provides direct insights into the molecular breakdown of complex pollutants, offering a powerful alternative to traditional analytical methods. jneonatalsurg.com The application of mass spectrometry in metabolomics aims to generate comprehensive profiles, analyze data, and structurally characterize physiologically important metabolites. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Acid Yellow 42 Biodegradation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely utilized technique for studying the biodegradation of Acid Yellow 42 (AY) and elucidating its metabolic pathways. ESI-MS is particularly effective because it typically produces even-electron molecular ions, often observed as protonated or metal adducts in positive ion mode, and deprotonated or anion-adducted species in negative ion mode. The occurrence of multiple charge states is common, which can be advantageous for detecting large molecules within a restricted mass-to-charge (m/z) range. nih.gov

In biodegradation studies, ESI-MS serves as a primary analytical tool to precisely map the transformation of dye molecules. For instance, in a study investigating the biodegradation of Acid Yellow 42 by a co-culture of Pseudomonas putida and Lysinibacillus sphaericus, ESI-MS was instrumental in identifying intermediate metabolites formed during the degradation process. jneonatalsurg.com This enabled the construction of detailed biochemical degradation pathways for Acid Yellow 42. jneonatalsurg.com

The microbial system demonstrated significant degradation efficiency under optimized conditions, achieving complete degradation of 50 ppm Acid Yellow 42 within 24 hours and 100 ppm within 48 hours. This process occurred at a pH of 7.2 and a temperature of 34 ± 0.3 °C, with continuous shaking at 180 rpm. jneonatalsurg.com Enzymatic profiling confirmed the active involvement of azoreductase, laccase, and NADH-DCIP reductase, suggesting a multi-enzyme facilitated degradation mechanism. jneonatalsurg.com The strategic use of mass spectrometry-based metabolite tracking in such studies highlights a sustainable, enzyme-driven, and analytically streamlined route for azo dye degradation, with potential applications in industrial wastewater bioremediation. jneonatalsurg.com

Table 1: Biodegradation Conditions and Efficiency of Acid Yellow 42 by Microbial Consortium

| Parameter | Value |

| Microbial System | Pseudomonas putida and Lysinibacillus sphaericus co-culture jneonatalsurg.com |

| Medium | Minimal Salt Medium (MSM) jneonatalsurg.com |

| pH | 7.2 jneonatalsurg.com |

| Temperature | 34 ± 0.3 °C jneonatalsurg.com |

| Shaking Speed | 180 rpm jneonatalsurg.com |

| Degradation Time (50 ppm) | 24 hours jneonatalsurg.com |

| Degradation Time (100 ppm) | 48 hours jneonatalsurg.com |

| Enzymes Involved | Azoreductase, Laccase, NADH-DCIP reductase jneonatalsurg.com |

Advanced Mass Spectrometry Techniques for Trace Analysis of Acid Yellow 42 in Environmental Samples

Trace analysis of Acid Yellow 42 in environmental samples, such as water, demands highly sensitive and selective mass spectrometry techniques to detect low concentrations and overcome matrix interferences. Various advanced MS techniques, often coupled with separation methods, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (LC/ESI-MS), is a prominent technique for analyzing nonvolatile ionic compounds like textile dyes in water. psu.edu LC-MS offers the advantage of separating larger and non-volatile molecules, making it suitable for a broad range of samples. researchgate.net High-performance liquid chromatography-diode array detection coupled with ESI-MS/MS (HPLC-DAD/ESI-MS/MS) is widely used for identifying and elucidating components in complex mixtures, leveraging fragmentation patterns and comparison with reference standards. mdpi.com

For even more challenging trace analyses, advanced techniques like Direct Analysis in Real Time (DART) ionization coupled with high-resolution mass spectrometry (e.g., Orbitrap) have been developed. DART-MS allows for rapid analysis and identification of contaminating substances in water at ng/mL concentration levels, often requiring limited or no sample pre-treatment. lcms.cz This direct spray ionization technique bypasses conventional HPLC coupling, making it amenable to high-throughput screening. lcms.cz

Other advanced mass spectrometry approaches relevant to environmental trace analysis include:

Capillary Electrophoresis-Mass Spectrometry (CE/MS) : Used for the analysis of nonvolatile ionic pesticides, textile dyes, and surfactants in water. psu.edu

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : High-resolution ICP-MS is employed for the trace-level determination of inorganic species in environmental samples. psu.edu While Acid Yellow 42 is organic, this technique is crucial for comprehensive environmental assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) : Often used for volatile or derivatized compounds. For acidic residues, derivatization (e.g., methylation) can reduce polarity and increase volatility, making GC-MS analysis more suitable. researchgate.net Pyrolysis-GC-MS (Py-GC-MS) is also used for detecting polymers and their additives in environmental samples. mdpi.com

Multi-stage Mass Spectrometry (MS^n) : Techniques like ESI-MS/MS or ESI-MS^n provide detailed structural information by repeatedly isolating and fragmenting ions, which is useful for elucidating complex molecular structures and degradation products. nih.govresearchgate.net